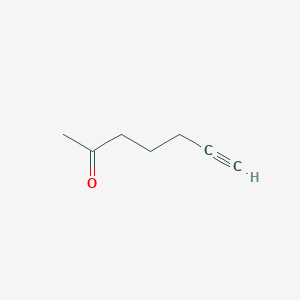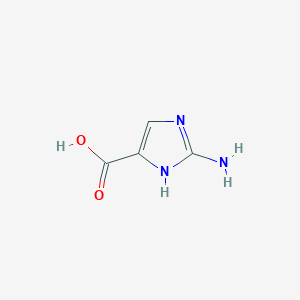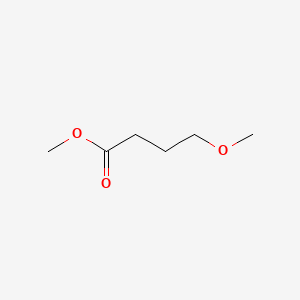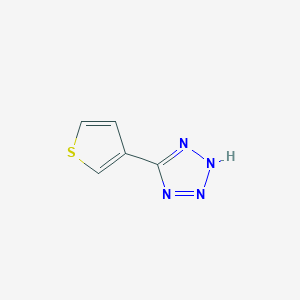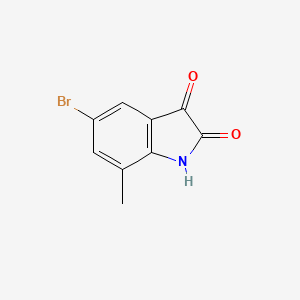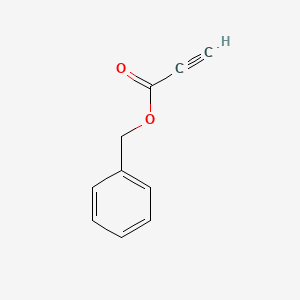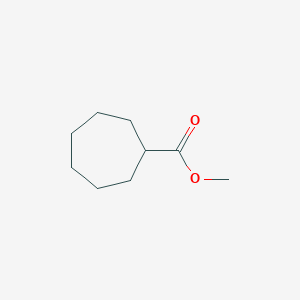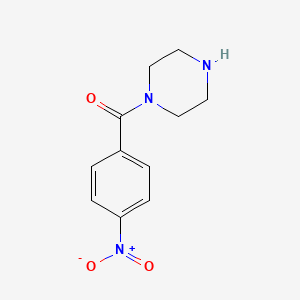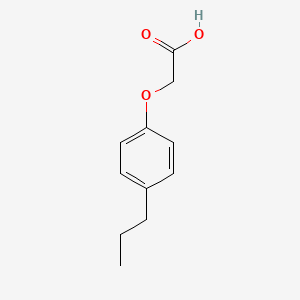
2-(4-Propylphenoxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Propylphenoxy)acetic acid is a chemical compound with the molecular formula C11H14O3 . It is also known as fenofibrate, a medication used for the treatment of high cholesterol and triglyceride levels.
Synthesis Analysis
The synthesis of 2-(4-Propylphenoxy)acetic acid involves several steps. One method involves the reaction of 4-n-propylphenol with ethyl bromoacetate in the presence of potassium carbonate. The reaction is refluxed for 12 hours. The product is then treated with sodium hydroxide solution and refluxed for 6 hours .Molecular Structure Analysis
The molecular structure of 2-(4-Propylphenoxy)acetic acid consists of a propyl group attached to a phenyl ring, which is further connected to an acetic acid moiety through an ether linkage . The molecular weight of the compound is 194.23 g/mol .Physical And Chemical Properties Analysis
2-(4-Propylphenoxy)acetic acid is a solid compound . Its solubility behavior in aqueous solution has been investigated, and it has been found that its solubility decreases with the presence of other parabens .科学的研究の応用
Chemical Research
“2-(4-Propylphenoxy)acetic acid” is a unique chemical with the empirical formula C11H14O3 and a molecular weight of 194.23 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
COX-2 Inhibitors
One of the significant applications of “2-(4-Propylphenoxy)acetic acid” derivatives is their role as selective COX-2 inhibitors . COX-2 plays a key role in converting arachidonic acid into prostaglandins, making it a significant target for treating inflammation . Selective COX-2 inhibitors have marked a new phase in inflammatory treatment, providing significant effectiveness while reducing negative side effects .
Anti-Inflammatory Agents
Compounds derived from “2-(4-Propylphenoxy)acetic acid” have shown significant anti-inflammatory effects . For example, compounds 5f and 7b showed significant in vivo inhibition for paw thickness at 63.35% and 46.51%, as well as paw weight at 68.26% and 64.84% . These compounds also lowered TNF-α by 61.04% and 64.88%, as well as PGE-2 by 60.58% and 57.07%, respectively .
Pain-Relieving Effects
These potent compounds derived from “2-(4-Propylphenoxy)acetic acid” were thoroughly analyzed for their pain-relieving effects . They showed promising results in this field, making them potential candidates for further research and development in pain management .
Histological Changes
The compounds derived from “2-(4-Propylphenoxy)acetic acid” were also studied for their effects on histological changes . This research can provide valuable insights into the mechanisms of these compounds and their potential therapeutic applications .
Toxicological Properties
The safety profiles of these compounds were assessed by measuring liver enzymes AST and ALT, together with kidney indicators creatinine and urea . This information is crucial in evaluating the potential risks and benefits of these compounds in therapeutic applications .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-(4-propylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-9-4-6-10(7-5-9)14-8-11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYVSKGBAOTYNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324907 |
Source


|
| Record name | 2-(4-propylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Propylphenoxy)acetic acid | |
CAS RN |
7507-32-6 |
Source


|
| Record name | NSC407963 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-propylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70324907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

